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Compound of Interest

Compound Name: 7-Methyl-1,4-diazepan-5-one

Cat. No.: B1388836

The 1,4-diazepine ring system is a privileged scaffold in medicinal chemistry, forming the core
of numerous biologically active compounds.[1][2] Its unique seven-membered heterocyclic
structure, containing two nitrogen atoms, imparts favorable physicochemical properties that
have been exploited in the development of a wide range of therapeutics. The most iconic
member of this class is diazepam (Valium), a benchmark anxiolytic and anticonvulsant that
underscored the therapeutic potential of this molecular framework.[3][4]

7-Methyl-1,4-diazepan-5-one is a functionalized derivative of this core structure. As a chiral
heterocyclic building block, it offers researchers a strategic starting point for the synthesis of
complex molecules.[5][6] The presence of a methyl group introduces a stereocenter, allowing
for the development of enantiomerically pure compounds—a critical consideration in modern
drug design to optimize efficacy and minimize off-target effects. This guide provides a
comprehensive overview of 7-Methyl-1,4-diazepan-5-one, detailing its chemical identity, a
robust synthetic protocol, potential applications, and essential handling information for
professionals in drug discovery and chemical research.

Section 1: Chemical Identity and Physicochemical
Properties

Accurate identification is the foundation of all chemical research. 7-Methyl-1,4-diazepan-5-one
is identified by its systematic name and, most definitively, by its CAS Registry Number.
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IUPAC Name: 7-Methyl-1,4-diazepan-5-one Synonyms: Hexahydro-7-methyl-5H-1,4-diazepin-
5-one, 7-Methyl-5-0x0-1,4-diazepane[5][7] CAS Numbers:

e 90673-37-3 (for the racemic mixture)[5][7]

e 1394957-73-3 (for the (R)-enantiomer)[6]

The structural features of this molecule are presented below. The asterisk denotes the chiral

center at the C7 position.

Caption: Chemical Structure of 7-Methyl-1,4-diazepan-5-one.

Physicochemical Data Summary

The key properties of 7-Methyl-1,4-diazepan-5-one are summarized in the table below,

providing essential data for experimental planning and characterization.

Property Value Source(s)
Molecular Formula CeH12N20 [5]
Molecular Weight 128.17 g/mol [51[7]
Melting Point 113-114 °C [7]
(T:g;lzfjical Polar Surface Area 411 A2 7]
XLogP3 -0.7 [7]
Hydrogen Bond Donors 2 [7]
Hydrogen Bond Acceptors 2 [7]
Appearance Crystalline solid (typical) N/A

Section 2: Synthesis and Mechanistic

Considerations
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A robust and reproducible synthetic route is paramount for the utilization of any chemical
building block. While multiple strategies can be envisioned for the synthesis of 1,4-diazepan-5-
ones, a highly effective and logical approach involves the intramolecular cyclization of a linear
amino acid precursor. This method provides excellent control over the final structure.

Proposed Synthetic Pathway: Intramolecular Amidation

The proposed synthesis begins with commercially available starting materials: ethylenediamine
and methyl crotonate. The reaction proceeds via a Michael addition followed by an
intramolecular cyclization upon heating, which forms the thermodynamically stable seven-
membered lactam ring.

Ethylenediamine +

Methyl Crotonate

Step 1: Michael Addition
Solvent: Methanol
Conditions: Reflux

!

Intermediate:
Methyl 3-((2-aminoethyl)amino)butanoate

!

Step 2: Intramolecular Cyclization
Conditions: Heat (e.g., Toluene, reflux)
Catalyst: Mild Base (optional)

Product:

7-Methyl-1,4-diazepan-5-one

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 7-Methyl-1,4-diazepan-5-one.
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Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on
their specific laboratory setup and scale.

Step 1: Synthesis of Methyl 3-((2-aminoethyl)amino)butanoate

e To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add
ethylenediamine (1.0 eq) dissolved in methanol (approx. 0.5 M).

o Slowly add methyl crotonate (1.0 eq) to the solution at room temperature. An exothermic
reaction may be observed.

¢ Heat the reaction mixture to reflux and maintain for 4-6 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

e Once complete, cool the mixture to room temperature and remove the solvent under reduced
pressure to yield the crude intermediate product. Purification via column chromatography
may be performed but is often unnecessary for the subsequent step.

Causality: The Michael addition is a conjugate addition of a nucleophile (the primary amine of
ethylenediamine) to an a,B-unsaturated carbonyl compound (methyl crotonate). Using an
excess of ethylenediamine can be employed to minimize diamine addition, but controlling the
stoichiometry is generally sufficient. Methanol is an excellent solvent as it readily dissolves both
reactants.

Step 2: Synthesis of 7-Methyl-1,4-diazepan-5-one

o Dissolve the crude intermediate from Step 1 in a high-boiling point, non-protic solvent such
as toluene or xylene (approx. 0.2 M).

o Heat the mixture to reflux (approx. 110-140 °C, depending on the solvent) for 12-24 hours.
The cyclization releases methanol as a byproduct.

e Monitor the formation of the lactam product by TLC or LC-MS.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1388836?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not,
concentrate the solvent under reduced pressure.

 Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl
acetate/hexanes) to yield 7-Methyl-1,4-diazepan-5-one as a crystalline solid.[7]

Causality: High temperature promotes the intramolecular nucleophilic attack of the terminal
primary amine onto the ester carbonyl. This is an equilibrium process, but the formation of the
stable seven-membered lactam ring drives the reaction to completion. The removal of the
methanol byproduct (e.g., with a Dean-Stark apparatus) can further increase the yield.

Section 3: Applications in Drug Discovery

The true value of 7-Methyl-1,4-diazepan-5-one lies in its application as a versatile scaffold for
constructing novel, biologically active molecules. The diazepine core is a well-established
pharmacophore for targeting the central nervous system (CNS).[2]

» Scaffold for CNS Agents: The 1,4-diazepine structure is renowned for its anxiolytic, sedative,
and anticonvulsant properties, primarily through modulation of GABA-A receptors.[4] This
building block allows for the exploration of novel derivatives with potentially improved
potency, selectivity, or pharmacokinetic profiles.

» Chiral Pool Synthesis: As a chiral molecule, it serves as an excellent starting point for
asymmetric synthesis. The methyl group provides a defined stereochemical anchor, enabling
the synthesis of enantiomerically pure final compounds, which is a critical requirement from
regulatory bodies like the FDA.

o Peptidomimetics: The diazepan-5-one structure can act as a constrained dipeptide mimic.
Incorporating it into peptide sequences can enhance metabolic stability and enforce specific
conformations, which is a valuable strategy in designing protease inhibitors or receptor
antagonists.[2]

Section 4: Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any chemical used in
research. The following are the expected analytical signatures for 7-Methyl-1,4-diazepan-5-
one.
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Technique

Expected Observations

1H NMR

Signals corresponding to the N-H protons
(broad), three distinct methylene (CH2) groups
on the ring, a methine (CH) proton adjacent to

the methyl group, and a methyl (CHs) doublet.

13C NMR

A carbonyl carbon (C=0) signal (~170-175
ppm), three methylene carbons, one methine

carbon, and one methyl carbon.

IR Spectroscopy

Characteristic peaks for N-H stretching (~3300
cm~1), C-H stretching (~2850-3000 cm~1), and a
strong amide C=0 stretch (~1650 cm™1).

Mass Spectrometry (ESI+)

A prominent peak for the protonated molecule
[M+H]* at m/z 129.10.

Section 5: Safety and Handling

While no specific toxicology data for 7-Methyl-1,4-diazepan-5-one is widely available, it should

be handled with the standard care afforded to all laboratory chemicals, particularly those with

potential biological activity.

o Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves when handling the compound.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin, eyes, and clothing.[8]

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers should always consult the Material Safety Data Sheet (MSDS) provided by the

supplier for the most detailed and up-to-date safety information.
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Conclusion

7-Methyl-1,4-diazepan-5-one is more than just a chemical compound; it is a strategic tool for
innovation in medicinal chemistry. Its well-defined structure, chirality, and foundation on the
biologically significant 1,4-diazepine scaffold make it a valuable building block for the synthesis
of next-generation therapeutics. This guide provides the foundational knowledge required for
researchers to confidently synthesize, characterize, and apply this potent intermediate in their
drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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